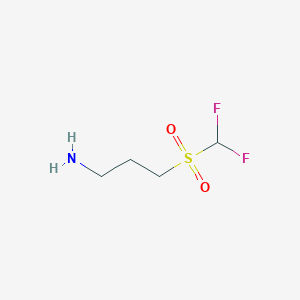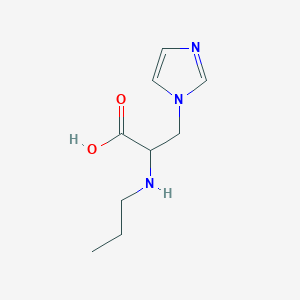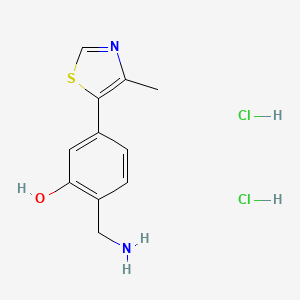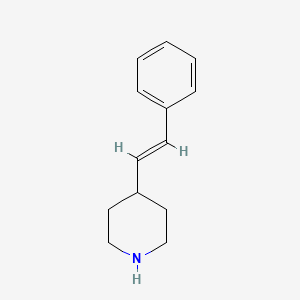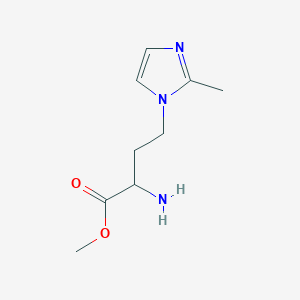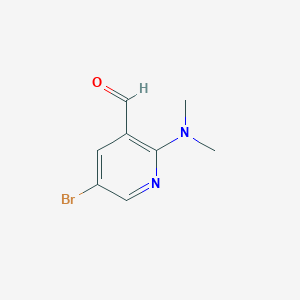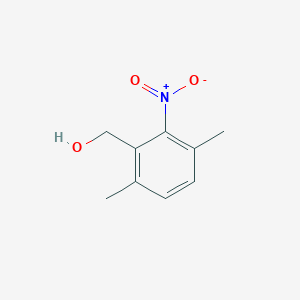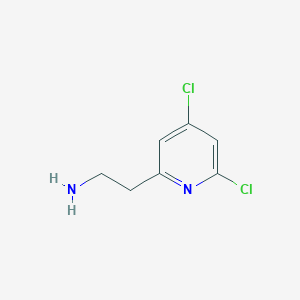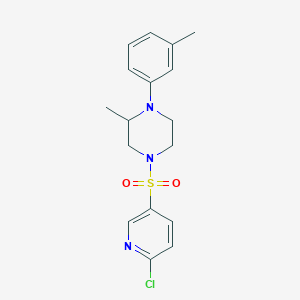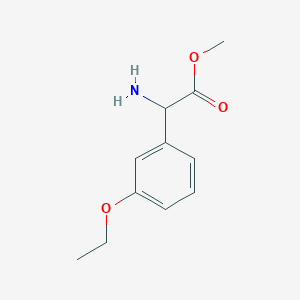
Methyl 2-amino-2-(3-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-ethoxyphenyl)acetate typically involves the reaction of 3-ethoxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(3-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
Methyl 2-amino-2-(3-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-amino-2-(3-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its solubility and bioavailability. The phenyl ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(3-methoxyphenyl)acetate
- Methyl 2-amino-2-(4-ethoxyphenyl)acetate
- Methyl 2-amino-2-(3-ethoxyphenyl)propanoate
Uniqueness
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-amino-2-(3-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChIキー |
RXKMFVUFZHCFNL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


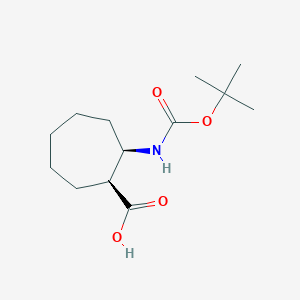
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
